3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid
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Overview
Description
3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid is a complex organic compound known for its potent analgesic properties. It has been studied extensively for its potential use in pain management, particularly in cases where traditional opioid analgesics may cause undesirable side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the dimethylamino group, and the attachment of the benzoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The dimethylamino group can be substituted with other amines under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products .
Major Products Formed
Major products formed from these reactions include N-oxides, benzyl derivatives, and substituted amines, each with distinct chemical and physical properties .
Scientific Research Applications
3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its analgesic properties and potential use in pain management, particularly in cases where traditional opioids are ineffective or cause severe side effects.
Mechanism of Action
The analgesic effect of 3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid is primarily mediated through its interaction with the μ opioid receptor. The compound binds to this receptor, leading to the activation of downstream signaling pathways that result in pain relief. Molecular dynamics simulations have provided insights into the binding interactions and conformational changes induced by the compound .
Comparison with Similar Compounds
Similar Compounds
- Morphine
- Oxycodone
- Fentanyl
Uniqueness
Compared to these traditional opioid analgesics, 3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid offers a novel scaffold that may reduce the risk of side effects associated with prolonged opioid use. Its unique structure allows for specific interactions with the μ opioid receptor, potentially leading to more effective pain management with fewer adverse effects .
Properties
IUPAC Name |
3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-17-8-4-5-9-19(17)20-10-6-7-11-21(20)24(29)26-15-14-22(25(2)3)18(16-26)12-13-23(27)28/h4-11,18,22H,12-16H2,1-3H3,(H,27,28)/t18-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORALVTSDPXNYHF-GCJKJVERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C(=O)N3CCC(C(C3)CCC(=O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C(=O)N3CC[C@@H]([C@@H](C3)CCC(=O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.